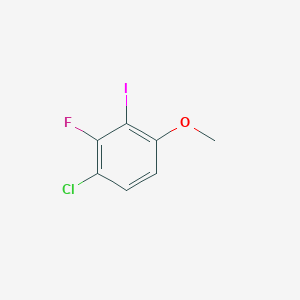

1-Chloro-2-fluoro-3-iodo-4-methoxybenzene

Cat. No. B1429166

Key on ui cas rn:

1402004-77-6

M. Wt: 286.47 g/mol

InChI Key: QEOCPFHDNZFTEW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09303020B2

Procedure details

Charged Tetrahydrofuran (8.35 L) into a 3-L four-neck flask equipped with a mechanical stirrer, an addition funnel and a temperature probe under N2 atmosphere. Charged 4-Chloro-3-fluoroanisole (1000 g) to a 3-L four-neck flask equipped with a mechanical stirrer, an addition funnel and a temperature probe. Cooled the reaction mass to −60° C. to −70° C. Added n-Butyl Lithium in hexanes (30%, 1.42 kg) in to reaction mass through canula under nitrogen atmosphere slowly, while maintaining the temperature of the reaction mass below −60° C. Maintained the reaction at below −60° C. for 2 h. Meanwhile Iodine solution prepared by dissolving Iodine (2.405 kg) in Tetrahydrofuran (2.4 L) at 25-28° C. Transferred the Iodine solution in step #6 into a clean addition funnel with THF (500 mL) rinse. Added Iodine solution from the addition funnel to the reaction over 120 min while maintaining the internal temperature at <−60° C. Removed cooling bath and allowed to attain −5° C. to 0° C. Submitted the IPC sample when it reaches −5° C. to 0° C.1. A sample was removed at −2 h and checked by HPLC-97.06 AP; Int-01-0.59 AP. Work Up: Quenched the reaction with 20% Na2SO2O3 solution (1.015 kg of sodium thiosulphate dissolved in 5.1 L of DM water) while maintaining the internal temperature at <10° C. Allowed RM to warm to RT. Transfer resulting biphasic mixture into separating funnel, rinse the flask with THF (1.2 L; 1.0-1.5 Vol wrt Int-1), and transfer to separating flask. Removed and retain bottom aqueous phase for further extraction. Concentrated the organic layer. Dissolved concentrated mass in EtOAc (8.0 L; 8.0-8.5 Vol wrt Int-1) Extract the retained aqueous phase with EtOAc (7.1 L: 7.0-7.5 Vol wrt Int-1). Combined all organic phases, Rinse the flask with EtOAc (1.0 L; 1.0-1.5 Vol wrt Int-1). Washed organic phases with DM water (5.7 L; 5.0-6.0 Vol wrt Int-1). Concentrated the organic layer2 on rotovap at 45-50° C. completely. Purification: Added Acetonitrile (5.1 L; 5.0-5.5 vol wrt Int-01). Warmed to 55° C. to dissolve all solid. Rotate the above mass in rotavapor flask at 55° C. for 10 min. Cooled to ambient temperature. Transferred the mass into a clean reactor, rinse the flask with Acetonitrile (1.0 L; 1.0-1.2 vol wrt Int 01) and add rinse into reactor. Added water (1 L; 1.0-1.2 vol wrt Int-01) in to reactor with stirring. Stirred the resulting slurry for 15 min. Added water (5.3 L; 5.0-5.5 Vol wrt Int-01) over 15 min. Stirred the above mass at ambient temperature for 15 min. Unload the mass into a container, rinsed the reactor with water (1 L; 1.0-1.2 vol wrt Int-01), and collected the rinse in same container. Filtered the solid. Rinsed the container with water (1 L; 1.0-1.2 vol wrt Int-01), filtered the rinse. Washed filter cake with water (3.3 L; 3.0-3.5 Vol wrt Int-01). Suck dried for 2 h, then dried at 55° C. in VTD for 15 h. Unload the material. (LOD should be less than 1%). Wt: 1533 g (85.9% yield). Description (color and appearance): Off White crystalline solid. HPLC RT Time 4.897 min Under following conditions: Detector: 210 nm; Injection volume 5.00 μL; Run Time 15 min; Column. YMC UltraHT Pro C18 (50 mm×3.0 mm), 2.0μ; Mobile Phase A—0.05% TFA in MillQ Water; Mobile Phase B—0.05% TFA in Acetonitrile; Flow: 1.0 mL/min; Column Oven—40° C.; Time (min)—0 05 10 12 15; B Conc.—10 90 90 10 10. NMR: (1H NMR, 400 MHz, dmso-d6) δ 7.58 (t, 8.8 Hz, 1H), 6.89 (m, 1H), 3.87 (s, 3H).

[Compound]

Name

hexanes

Quantity

1.42 kg

Type

solvent

Reaction Step Two

Yield

85.9%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[F:10].C([Li])CCC.[I:16]I>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([I:16])[C:3]=1[F:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1000 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=C(C=C1)OC)F

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

1.42 kg

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Four

|

Name

|

|

|

Quantity

|

2.405 kg

|

|

Type

|

reactant

|

|

Smiles

|

II

|

|

Name

|

|

|

Quantity

|

2.4 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

8.35 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Added water (1 L; 1.0-1.2 vol wrt Int-01) in to reactor with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer, an addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cooled the reaction mass to −60° C. to −70° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature of the reaction mass below −60° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Maintained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction at below −60° C. for 2 h

|

|

Duration

|

2 h

|

WASH

|

Type

|

WASH

|

|

Details

|

Transferred the Iodine solution in step #6 into a clean addition funnel with THF (500 mL) rinse

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Added Iodine solution from the addition funnel to the reaction over 120 min

|

|

Duration

|

120 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the internal temperature at <−60° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to attain −5° C. to 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches −5° C. to 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A sample was removed at −2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Work Up: Quenched

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction with 20% Na2SO2O3 solution (1.015 kg of sodium thiosulphate dissolved in 5.1 L of DM water)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the internal temperature at <10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Transfer resulting biphasic mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

into separating funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse the flask with THF (1.2 L; 1.0-1.5 Vol wrt Int-1), and transfer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separating flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

for further extraction

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrated the organic layer

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Dissolved

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated mass in EtOAc (8.0 L; 8.0-8.5 Vol wrt Int-1)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract the retained aqueous phase with EtOAc (7.1 L: 7.0-7.5 Vol wrt Int-1)

|

WASH

|

Type

|

WASH

|

|

Details

|

Rinse the flask with EtOAc (1.0 L; 1.0-1.5 Vol wrt Int-1)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Concentrated the organic layer2 on rotovap at 45-50° C. completely

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Added Acetonitrile (5.1 L; 5.0-5.5 vol wrt Int-01)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Warmed to 55° C.

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve all solid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cooled to ambient temperature

|

WASH

|

Type

|

WASH

|

|

Details

|

Transferred the mass into a clean reactor, rinse the flask with Acetonitrile (1.0 L; 1.0-1.2 vol wrt Int 01)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse into reactor

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirred the resulting slurry for 15 min

|

|

Duration

|

15 min

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Added water (5.3 L; 5.0-5.5 Vol wrt Int-01) over 15 min

|

|

Duration

|

15 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirred the above mass at ambient temperature for 15 min

|

|

Duration

|

15 min

|

WASH

|

Type

|

WASH

|

|

Details

|

Unload the mass into a container, rinsed the reactor with water (1 L; 1.0-1.2 vol wrt Int-01)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected the

|

WASH

|

Type

|

WASH

|

|

Details

|

rinse in same container

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtered the solid

|

WASH

|

Type

|

WASH

|

|

Details

|

Rinsed the container with water (1 L; 1.0-1.2 vol wrt Int-01)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered the rinse

|

WASH

|

Type

|

WASH

|

|

Details

|

Washed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter cake with water (3.3 L; 3.0-3.5 Vol wrt Int-01)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Suck dried for 2 h

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 55° C. in VTD for 15 h

|

|

Duration

|

15 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

HPLC RT Time 4.897 min

|

|

Duration

|

4.897 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Time 15 min

|

|

Duration

|

15 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Column Oven—40° C.

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=C(C(=C(C=C1)OC)I)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |